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XR Bond

Cat. No.: B1180678
CAS No.: 129039-69-6
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Description

The XR Bonding System is a dentin bonding agent designed for use in dental restorative research. Developed to improve the adhesion of composite resins to dentin, a substrate historically less predictable than enamel, this system employs a multi-component approach. Its main applications in research involve studying the sealing ability of composite restorations, particularly in the context of preventing microleakage and investigating cariostatic effects around dental fillings. The system's specific research value lies in its combined mechanism of action, which utilizes a resin dentin adhesive (comprising a primer and bonding agent) alongside a glass ionomer liner. Studies have demonstrated that while the resin adhesive alone was not effective at reducing microleakage, its use in combination with the glass ionomer liner resulted in very minimal microleakage. Furthermore, research on in vitro recurrent caries has shown that the XR Bonding System can significantly reduce the size of recurrent lesions, with the glass ionomer liner providing a substantial cariostatic effect and even exhibiting zones of caries inhibition. This makes the system a valuable tool for researchers investigating the durability of resin-dentin bonds, the performance of adhesive interfaces, and strategies to improve the longevity of composite restorations. This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

129039-69-6

Molecular Formula

C6H9ClN2O2

Synonyms

XR Bond

Origin of Product

United States

Theoretical and Computational Elucidation of X R Bond Characteristics

Quantum Mechanical Approaches to X-R Bond Description

Quantum mechanical methods are essential for understanding the intricate details of chemical bonding at the atomic and molecular level. They allow for the calculation of properties based on the fundamental laws of quantum mechanics, without relying on empirical data.

Density Functional Theory (DFT) Applications in X-R Bond Analysis

Density Functional Theory (DFT) has become a widely used computational method for investigating the electronic structure and properties of molecules and materials. wikipedia.org DFT is based on the theorem that the total energy of a system can be determined solely from its electron density. udc.es This makes it computationally less demanding than some other ab initio methods, allowing for the study of larger and more complex systems. wikipedia.orgudc.es

In the context of X-R bond analysis, DFT can be applied to calculate various properties that shed light on the bond's characteristics. These include:

Electron Density Distribution: DFT can map the electron density in a molecule, revealing how electrons are shared or distributed between atoms in the X-R bond. This helps in understanding the covalent or polar nature of the bond.

Bond Lengths and Angles: Geometry optimization using DFT can determine the equilibrium bond length of the X-R bond and its surrounding molecular geometry. acs.org

Vibrational Frequencies: Calculating vibrational frequencies can provide information about the stiffness or strength of the X-R bond. udc.esacs.org

Molecular Orbitals: DFT provides insights into the molecular orbitals involved in the X-R bond, illustrating how atomic orbitals combine to form bonding and antibonding interactions. udc.esmdpi.com

Charge Distribution: Analyzing atomic charges and charge distribution within the molecule helps quantify the polarity of the X-R bond. mdpi.com

DFT methods are particularly useful for studying chemical bonding in various systems, including inorganic molecules and complexes. udc.esnih.gov Different types of DFT functionals exist, such as LDA, GGA, meta-GGA, and hybrid functionals, each with varying levels of accuracy and computational cost, suitable for different applications. udc.esmdpi.com For instance, meta-GGA functionals are noted for providing accurate descriptions of chemical bond properties. mdpi.com

Ab Initio Methods for X-R Bond Strength and Electronic Structure Determination

Ab initio methods, meaning "from the beginning," are a class of computational chemistry methods that are based directly on the fundamental quantum mechanical equations (specifically, the time-independent Schrödinger equation) without including experimental data. taylorandfrancis.com These methods aim to provide highly accurate descriptions of molecular systems.

For analyzing the X-R bond, ab initio methods can determine:

Electronic Structure: They provide detailed information about the arrangement and energies of electrons in the molecule, which is crucial for understanding the nature of the X-R bond. aps.orgmdpi.comuga.edu

Bond Strength: Ab initio calculations can be used to calculate bond dissociation energies (BDEs), a direct measure of bond strength. royalsocietypublishing.orgnih.gov This involves calculating the energy of the molecule with the X-R bond intact and the energies of the resulting fragments after the bond is broken. researchgate.netlibretexts.org

Potential Energy Surfaces: Ab initio methods can map potential energy surfaces, illustrating how the energy of the system changes as the bond length or other geometric parameters are varied. This provides insights into bond stability and reactivity.

Atomic Forces: These methods can calculate the forces on atoms, which are used in geometry optimization to find stable molecular structures. taylorandfrancis.com

While generally more computationally expensive than DFT, ab initio methods like Hartree-Fock and post-Hartree-Fock methods (e.g., CCSD(T)) can offer higher accuracy for certain properties, particularly for smaller molecules. royalsocietypublishing.org Composite ab initio methods like G2 and G3 have also been used to calculate accurate BDEs. researchgate.neteiu.edu

Valence Bond Theory and Increased-Valence Structures for X-R Systems

Valence Bond (VB) theory provides a different perspective on chemical bonding compared to molecular orbital theory. It focuses on the idea of localized bonds formed by the overlap of atomic orbitals. Increased-valence structures are a concept within VB theory that describes bonding in molecules where the formal valency of atoms appears to be exceeded.

Energetic Aspects of X-R Bonds

Understanding the energetic aspects of X-R bonds, such as the energy required to break them or the energy barriers for reactions involving them, is crucial for predicting chemical behavior.

X-R Bond Dissociation Enthalpy (BDE) Calculations and Correlations

The Bond Dissociation Enthalpy (BDE) is defined as the enthalpy change associated with the homolytic cleavage of a specific bond in a molecule in the gas phase. libretexts.orglibretexts.org It is a direct measure of the strength of the X-R bond. Computational methods are widely used to calculate BDEs, especially for molecules where experimental determination is difficult or impossible. royalsocietypublishing.org

Calculating BDE computationally typically involves determining the enthalpy of the molecule with the intact X-R bond and the enthalpies of the two radical fragments formed by breaking the bond. researchgate.netlibretexts.org The BDE is then the difference between the sum of the enthalpies of the products (radicals) and the enthalpy of the reactant molecule. libretexts.orglibretexts.org

Computational approaches for BDE calculations include:

DFT: Various DFT functionals and basis sets can be used to calculate BDEs. The choice of functional and basis set can impact the accuracy of the results, and comparisons with experimental data are often used to validate the computational methods. royalsocietypublishing.org

Ab Initio Methods: High-level ab initio methods, including composite methods, are known for their accuracy in calculating BDEs for smaller molecules. royalsocietypublishing.orgresearchgate.neteiu.edu

Studies have explored correlations between BDE values and other molecular properties or structural features. For example, relationships between BDEs and electronegativity or steric effects have been investigated for various bond types. researchgate.net Computational studies can also examine how substituents or the molecular environment influence the BDE of an X-R bond.

Here is an example of how BDE might be calculated computationally for a generic X-R bond in a molecule R-X:

SpeciesOptimized Geometry CalculationFrequency CalculationEnthalpy (H)
R-XYesYesH(R-X)
R•YesYesH(R•)
X•YesYesH(X•)

BDE(R-X) = [H(R•) + H(X•)] - H(R-X)

Note: Enthalpies are typically calculated at a specific temperature, commonly 298 K, by including zero-point vibrational energy and thermal corrections obtained from frequency calculations. researchgate.netlibretexts.org

Activation Enthalpies in X-R Bond Transformation Processes

Activation enthalpy (ΔH‡) is a key parameter that describes the energy barrier of a chemical reaction. It represents the enthalpy difference between the transition state and the reactants. For reactions involving the transformation of an X-R bond (e.g., formation, cleavage, or rearrangement), computational methods can be used to determine the activation enthalpy.

Calculating activation enthalpies computationally typically involves locating the transition state structure on the potential energy surface. This is a more complex task than optimizing stable structures, as transition states are saddle points on the surface. Once the transition state is located, its enthalpy is calculated, and the activation enthalpy is determined as:

ΔH‡ = H(Transition State) - H(Reactants)

Computational methods used for calculating activation enthalpies include:

DFT: DFT is widely applied to study reaction mechanisms and calculate activation barriers for reactions involving various types of chemical bonds. mdpi.comacs.org

Ab Initio Methods: Ab initio methods can also be used to calculate activation enthalpies, particularly for reactions involving smaller systems where high accuracy is required.

Studies have used computational methods to investigate the activation enthalpies of reactions where X-R bonds are broken or formed. For example, computational studies have examined the activation enthalpies for C-H bond activation reactions by metal complexes. acs.org These calculations can provide insights into the feasibility and rate of chemical transformations involving the X-R bond and how different factors (e.g., catalysts, substituents, solvent effects) might influence the reaction barrier. researchgate.net

It is important to note that while BDE relates to the thermodynamic strength of a bond, the activation enthalpy relates to the kinetic barrier of a specific reaction pathway involving that bond. libretexts.org In some very simple gas-phase homolytic cleavage reactions, the activation energy can be similar to the BDE, but for most reactions, especially in solution or involving more complex mechanisms, the two values are different. libretexts.org

Energy Decomposition Analysis (EDA) of X-R Bond Interactions

Energy Decomposition Analysis (EDA) is a valuable computational method used to break down the total interaction energy between two or more fragments forming a chemical bond into several physically meaningful components. This approach allows for a deeper understanding of the forces contributing to the stability or instability of the X-R bond. EDA typically decomposes the interaction energy (ΔE_int) into terms such as electrostatic interaction (ΔE_elstat), Pauli repulsion (ΔE_Pauli), orbital interaction (ΔE_oi), and sometimes dispersion (ΔE_disp) scm.compnas.orgaip.org.

The electrostatic term (ΔE_elstat) describes the classical Coulomb interaction between the charge distributions of the isolated, undeformed fragments. The Pauli repulsion term (ΔE_Pauli) accounts for the destabilizing interaction arising from the overlap of occupied orbitals on the interacting fragments, a consequence of the Pauli exclusion principle. The orbital interaction term (ΔE_oi), also referred to as stabilization energy, represents the stabilizing interactions due to the mixing of occupied and unoccupied molecular orbitals of the fragments, including effects like charge transfer and polarization scm.compnas.orgaip.org. Dispersion energy (ΔE_disp), a long-ranged electron correlation effect, can also be included, particularly for systems with weak interactions scm.com.

For the XR bond, an EDA would involve calculating the energy of the combined XR system and the energies of the isolated X and R fragments in their prepared states (e.g., geometry and electronic configuration within the molecule). The interaction energy is the difference between the energy of the molecule and the sum of the fragment energies pnas.orgacs.org. This interaction energy is then decomposed.

A typical EDA of an this compound might yield a table detailing the magnitude of each energy component. For instance, a strong covalent this compound would likely show a significant stabilizing contribution from the orbital interaction term, reflecting the formation of shared electron pairs. In contrast, a more ionic XR interaction would be characterized by a large stabilizing electrostatic term. Pauli repulsion is always destabilizing and arises from the overlap of electron clouds as the fragments approach each other.

Table 1: Illustrative Energy Decomposition Analysis (EDA) Components for a Hypothetical this compound (Values are illustrative and not specific to a real compound)

Energy ComponentDescriptionTypical Contribution (kcal/mol)
ΔE_elstatClassical electrostatic interaction between fragmentsVaries (Stabilizing or Destabilizing)
ΔE_PauliDestabilizing repulsion due to overlap of occupied orbitalsDestabilizing
ΔE_oiStabilizing interaction from orbital mixing (charge transfer, polarization)Stabilizing
ΔE_dispStabilizing long-range correlation (Dispersion)Stabilizing (for weak interactions)
ΔE_int = Σ ComponentsTotal interaction energyVaries

Detailed research findings from EDA on an this compound would involve analyzing the relative contributions of these terms under different conditions (e.g., varying the distance between X and R, or modifying the electronic state of the fragments) to understand how different factors influence the bond strength and nature. The choice of fragments and their electronic states is crucial in EDA and can influence the quantitative results scm.comresearchgate.net.

Electronic Structure and Information-Theoretic Analysis of X-R Bonding

Analyzing the electronic structure of the this compound provides insights into how electrons are distributed and shared between the X and R moieties. Information-theoretic approaches offer complementary perspectives by quantifying the information content and flow within the electron density.

Charge Distribution and Electron Density Topology in X-R Bonds

The distribution of electron density (ρ(r)) within a molecule is a fundamental property that governs its chemical behavior. The Quantum Theory of Atoms in Molecules (QTAIM) is a widely used method for analyzing the topology of the electron density. QTAIM partitions the molecular space into atomic basins based on the gradient field of the electron density muni.czuni-rostock.deaip.org.

A key feature in QTAIM analysis of a chemical bond is the presence of a bond critical point (BCP) located between the bonded atoms muni.czuni-rostock.denih.gov. At a BCP, the gradient of the electron density is zero, and the electron density is a minimum along the bond path linking the two nuclei but a maximum in the plane perpendicular to the bond path uni-rostock.de. The properties of the electron density at the BCP, such as the electron density value itself (ρ_b) and the Laplacian of the electron density (∇²ρ_b), provide valuable information about the nature of the bond wiley-vch.denih.govresearchgate.net.

For a typical covalent bond, the electron density at the BCP is relatively high, and the Laplacian of the electron density is negative (∇²ρ_b < 0), indicating a concentration of electron density in the bonding region researchgate.netnih.gov. This suggests that the kinetic energy is relatively low compared to the potential energy at the BCP. For more ionic interactions, the electron density at the BCP is generally lower, and the Laplacian is positive (∇²ρ_b > 0), indicating a depletion of electron density in the interatomic region and a concentration of density closer to the individual nuclei researchgate.netnih.gov.

Analyzing the charge distribution through methods like atomic charge calculations (e.g., Bader charges from QTAIM integration of electron density within atomic basins) can quantify the polarity of the this compound gla.ac.uk. The electron density topology of the this compound, including the location and properties of the BCP, would provide a topological signature characterizing the bond type (e.g., covalent, polar covalent, or ionic).

Table 2: Illustrative Bond Critical Point (BCP) Properties for Different Hypothetical this compound Types

Bond Typeρ_b (a.u.)∇²ρ_b (a.u.)Interpretation
CovalentHighNegativeElectron density concentrated in the bond region
Polar CovalentModerateNegativeElectron density polarized towards the more electronegative atom
IonicLowPositiveElectron density depleted in the bond region, concentrated near nuclei

Research findings would include detailed maps of the electron density and its Laplacian, highlighting regions of charge concentration and depletion around the this compound.

Natural Orbital for Chemical Valence (NOCV) Analysis of X-R Bond Formation

Natural Orbitals for Chemical Valence (NOCV) analysis is a method often combined with EDA (EDA-NOCV) to provide a visual and quantitative description of charge transfer and deformation density associated with chemical bond formation scm.comresearchgate.netnih.govtandfonline.comarxiv.org. NOCVs are eigenfunctions of the deformation density, which is the difference between the electron density of the molecule and the sum of the electron densities of the constituent fragments researchgate.net.

For the this compound, NOCV analysis would involve calculating the deformation density upon formation of the bond from fragments X and R. The resulting NOCV pairs would illustrate how electron density shifts from X to R, from R to X, or rearranges within the bonding region. For example, in a dative this compound, one pair of NOCVs might clearly show density transfer from a lone pair on one fragment to a vacant orbital on the other.

Table 3: Illustrative Natural Orbital for Chemical Valence (NOCV) Eigenvalues and Interpretation for a Hypothetical this compound

NOCV Pair IndexEigenvalue MagnitudeDescription of Deformation Density Channel
1LargeMajor charge transfer/polarization channel
2ModerateSecondary charge transfer/polarization channel
...SmallMinor contributions

Detailed research would involve visualizing the deformation densities associated with the most significant NOCV pairs to understand the spatial redistribution of electrons during this compound formation.

Information-Theoretic Descriptors in X-R Bond Characterization

Information theory provides a framework to quantify the uncertainty and information content within the electron density distribution, offering unique descriptors for characterizing chemical bonds like the this compound mdpi.comscispace.comtandfonline.comtaylorfrancis.com. Concepts such as Shannon entropy and Fisher information can be applied to analyze the electron density and its gradients mdpi.comresearchgate.netugr.es.

Shannon entropy (S[ρ]) is a global measure of electron delocalization. A higher value of Shannon entropy for the electron density of the this compound region or the molecule containing it suggests a more delocalized electron distribution researchgate.netscielo.org.mx. Conversely, a lower value indicates a more localized electron density. Changes in Shannon entropy along a reaction pathway or upon bond formation can indicate electron density contraction or expansion researchgate.netnih.gov.

Fisher information (I[ρ]) is a local measure that is sensitive to the spatial fluctuations and gradients of the electron density mdpi.comugr.es. It quantifies the localization of electrons in position space; a higher Fisher information value indicates a more localized electron density with sharper features ugr.es. Fisher information is related to the kinetic energy density and can highlight regions where the electron density is changing rapidly, such as in the bonding region mdpi.comugr.es.

Applying information-theoretic descriptors to the this compound would involve calculating these quantities for the electron density of the bond or the system. For example, comparing the Shannon entropy of the isolated fragments with that of the formed XR molecule could quantify the degree of electron delocalization upon bond formation. Analyzing the Fisher information density could pinpoint the regions of the this compound where the electron localization is most significant.

Table 4: Illustrative Information-Theoretic Descriptors for a Hypothetical this compound

DescriptorDescriptionInterpretation for this compound
Shannon Entropy (S)Global measure of electron delocalizationHigher value indicates more delocalized electron distribution
Fisher Information (I)Local measure of electron localization and density gradientsHigher value indicates more localized/rapidly changing density

Research findings would involve correlating these information-theoretic values with other bonding descriptors and properties of the this compound. Information-theoretic approaches can also be used to define communication channels between atoms, providing insights into the flow of information and the nature of covalent and ionic contributions to the bond tandfonline.commdpi.comtandfonline.comnih.gov.

Orbital Interaction Contributions to X-R Bond Stability

Orbital interaction analysis, often performed using methods like Natural Bond Orbital (NBO) analysis or Principal Interacting Orbital (PIO) analysis, provides a picture of bonding in terms of the interactions between localized orbitals of the constituent fragments taylorandfrancis.comtandfonline.comjuniperpublishers.comresearchgate.netncert.nic.in. This approach helps to understand how the mixing of atomic or fragment orbitals leads to the formation of molecular orbitals and contributes to the stability of the chemical bond.

For the this compound, this analysis could identify the specific orbitals on X and R that are involved in bonding. For example, a covalent this compound might be described by the overlap of a hybrid orbital on X with a hybrid orbital on R, forming a bonding molecular orbital ncert.nic.inlibretexts.org. Dative interactions would be characterized by the donation of electron density from a filled orbital on one fragment to a vacant orbital on the other scm.com. Analyzing the stabilization energies associated with these orbital interactions provides insight into their contribution to the this compound's stability.

Table 5: Illustrative Orbital Interaction Stabilization Energies for a Hypothetical this compound (from NBO Analysis)

Donor NBO (Fragment, Type)Acceptor NBO (Fragment, Type)Stabilization Energy (kcal/mol)Description of Interaction
X, Lone PairR, Vacant OrbitalSignificantDonation/Charge Transfer
X, Bonding OrbitalR, Antibonding OrbitalModerateHyperconjugation
............

Detailed research findings would include visualizations of the interacting orbitals and a quantitative breakdown of the stabilization energies arising from different donor-acceptor interactions, providing a molecular orbital perspective on the formation and stability of the this compound. The extent of overlap between atomic orbitals is directly related to the strength of a covalent bond libretexts.org.

Compound Names and PubChem CIDs

Reaction Mechanisms and Reactivity Involving X R Bond Transformations

Fundamental Mechanisms of X-R Bond Formation and Cleavage

The breaking of a chemical bond, also known as bond cleavage or bond fission, is a critical step in chemical reactions, leading to the formation of new species that can undergo further transformations numberanalytics.comunacademy.com. There are two primary ways a covalent bond can cleave: homolytically and heterolytically numberanalytics.comunacademy.com.

Homolytic cleavage, or homolysis, involves the symmetrical breaking of a covalent bond, where each atom involved in the bond retains one of the two shared electrons pressbooks.pubmaricopa.eduegrassbcollege.ac.in. This process results in the formation of two species, each with an unpaired electron. These species are known as radicals (or free radicals) pressbooks.pubmaricopa.eduegrassbcollege.ac.in. Radicals are highly reactive intermediates due to the presence of an unpaired electron pressbooks.pubmaricopa.edu.

Homolytic cleavage is typically favored for non-polar bonds and is often initiated by the input of energy, such as heat or light pressbooks.pubegrassbcollege.ac.in. The energy required to cleave a bond homolytically is known as the bond dissociation energy chemistrysteps.comwikipedia.org. Radical pathways initiated by homolytic cleavage often involve a series of chain reactions, including initiation, propagation, and termination steps chemistrysteps.com. For instance, the homolytic cleavage of a Cl-Cl bond can be initiated by light, generating chlorine radicals that can then participate in further reactions, such as abstracting a hydrogen atom from an alkane chemistrysteps.com. The movement of single electrons in homolytic cleavage is represented using single-barbed arrows, often called "fishhook" arrows pressbooks.pubmaricopa.educhemistrysteps.comntu.edu.sg.

Research has explored homolytic cleavage in various contexts, including the dissociation of phenylsulfonium cations and the activation of Pd-C bonds in organometallic complexes aip.orgharth-research-group.org. Studies using theoretical calculations, such as Density Functional Theory (DFT), can assess the bond dissociation free energy (BDFE) for homolytic cleavage, providing insights into the relative stability of different species and the feasibility of radical pathways harth-research-group.org.

In contrast to homolytic cleavage, heterolytic cleavage, or heterolysis, involves the asymmetrical breaking of a covalent bond. In this process, both electrons from the broken bond are retained by one of the two atoms pressbooks.pubmaricopa.eduwikipedia.orgfiveable.me. This results in the formation of two charged species: a positively charged cation and a negatively charged anion pressbooks.pubmaricopa.eduwikipedia.orgfiveable.me.

Heterolytic cleavage is more common in polar bonds, where there is a significant difference in electronegativity between the bonded atoms fiveable.mepharmacy180.com. The more electronegative atom typically retains the electron pair, becoming an anion, while the less electronegative atom becomes a cation pharmacy180.com. This type of cleavage is often influenced by the presence of acids, bases, or other polar species, and it is favored in polar solvents which can stabilize the resulting ions numberanalytics.comfiveable.me.

Many organic and organometallic reactions proceed via polar mechanisms involving heterolytic cleavage and the formation of charged intermediates like carbocations or carbanions fiveable.meuci.edu. The stability of these intermediates can significantly influence the reaction rate and outcome fiveable.me. The movement of electron pairs in heterolytic cleavage is depicted using full-headed curved arrows maricopa.educhemistrysteps.compharmacy180.comlibretexts.org.

Chemical reactions can occur through different mechanistic pathways, broadly classified as concerted or stepwise psiberg.comucsc.edunih.gov. This classification describes the timing of bond breaking and formation.

A concerted reaction is a single-step process where all bond breaking and bond forming occur simultaneously in a synchronized manner psiberg.comucsc.eduaklectures.com. In a concerted transformation of an X-R bond, the breaking of the X-R bond and the formation of new bonds happen within a single transition state, without the formation of any intermediate species psiberg.comucsc.eduaklectures.com. These reactions are characterized by a single transition state and a single activation energy psiberg.comaklectures.com.

The distinction between concerted and stepwise mechanisms is crucial for understanding reaction pathways and predicting outcomes psiberg.comnih.gov. While a classical analysis might predict a concerted process, dynamic effects can sometimes lead to a reaction proceeding via a stepwise pathway nih.gov.

Organometallic Reactivity Governing X-R Bond Dynamics

Organometallic chemistry, the study of compounds containing metal-carbon bonds, involves unique reaction mechanisms that govern the formation and cleavage of X-R bonds, particularly where X is a metal center. Organometallic reactions are critical in synthesis and catalysis fiveable.mebyu.edumt.com.

Ligand displacement, also known as ligand substitution, is a common reaction in organometallic chemistry where one ligand coordinated to a metal center is replaced by another ligand libretexts.orgsavemyexams.comstudymind.co.uk. In the context of a metal-XR bond (where X is the metal and R is an organic group or another atom/group bonded to the metal), ligand substitution can influence the stability and reactivity of the M-R bond.

Ligand substitution reactions at metal centers can occur through various mechanisms, including dissociative (D), associative (A), and interchange (I) pathways dalalinstitute.comlibretexts.orgrsc.org.

Dissociative (D) Mechanism: This mechanism involves the initial dissociation of a ligand from the metal center, resulting in a coordinatively unsaturated intermediate with a reduced coordination number dalalinstitute.comlibretexts.orgrsc.org. The incoming ligand then binds to this intermediate. This is often the rate-determining step for octahedral complexes dalalinstitute.comlibretexts.org.

Associative (A) Mechanism: In this mechanism, the incoming ligand initially coordinates to the metal center, forming an intermediate with an increased coordination number libretexts.orgrsc.org. The leaving ligand then departs from this intermediate. Associative substitution is more common for square planar complexes libretexts.org.

Interchange (I) Mechanism: This mechanism involves a concerted process where the incoming and outgoing ligands exchange within the coordination sphere without the formation of a distinct intermediate dalalinstitute.comrsc.org. This can be further classified as associative interchange (Ia) or dissociative interchange (Id), depending on whether bond formation or bond breaking is more important in the transition state.

Ligand substitution can affect the electronic and steric environment around the metal center, thereby influencing the strength and reactivity of the metal-XR bond savemyexams.com.

Oxidative addition and reductive elimination are two fundamental and often reversible reactions in organometallic chemistry that directly involve the formation and cleavage of X-R bonds, where X is typically a metal wikipedia.orglibretexts.orgrsc.orgscribd.com. These reactions are crucial steps in many catalytic cycles wikipedia.orglibretexts.org.

Oxidative Addition: This process involves the addition of a molecule (such as R-Y, where R-Y represents the X-R bond being formed or a bond being cleaved to form an M-R bond) to a metal center. This results in an increase in both the oxidation state and the coordination number of the metal, typically by two units wikipedia.orglibretexts.orgscribd.comlibretexts.org. In the context of forming a metal-R bond (where R comes from R-Y), the R-Y bond is cleaved, and both R and Y become new ligands bonded to the metal. Oxidative addition often requires the metal complex to have a vacant coordination site and is favored for metals in lower oxidation states wikipedia.orglibretexts.orgscribd.com. Oxidative addition can occur through various mechanisms, including concerted, SN2-type, ionic, and radical pathways wikipedia.org. For instance, the concerted oxidative addition of a non-polar molecule like H₂ to a metal complex results in the formation of two metal-hydrogen bonds libretexts.org.

Reductive Elimination: This is the reverse of oxidative addition wikipedia.orglibretexts.orgscribd.com. In reductive elimination, two ligands bonded to the metal center couple together to form a new molecule, and they are simultaneously eliminated from the metal libretexts.orgscribd.com. This process leads to a decrease in both the oxidation state and the coordination number of the metal, typically by two units libretexts.orgscribd.comlibretexts.org. Reductive elimination is favored when the newly formed bond (the X-R bond in the eliminated molecule) is strong and when the metal center is in a higher oxidation state wikipedia.orglibretexts.orgscribd.com. For reductive elimination to occur, the two groups that will form the new bond must be in mutually cis positions in the coordination sphere of the metal wikipedia.orglibretexts.org. Reductive elimination is a key step in releasing the product in many catalytic reactions that form C-H and C-C bonds wikipedia.org.

These coupled processes of oxidative addition and reductive elimination are central to many catalytic cycles, allowing for the net transformation of organic molecules via temporary interaction with a metal center wikipedia.orglibretexts.org.

Compound Names and PubChem CIDs

No specific chemical compounds with defined PubChem CIDs related to a generic "XR Bond" were discussed in this article, as "this compound" is used as a placeholder for a general chemical bond. The discussion focused on the fundamental mechanisms of bond cleavage and formation, and general types of organometallic reactions involving such bonds.

C-H Functionalization via Metal-Catalyzed X-R Bond Formation

Transition-metal-catalyzed C-H functionalization has emerged as a powerful strategy for the direct formation of new carbon-element (C-X) or carbon-carbon (C-C) bonds from ubiquitous C-H bonds, effectively forming an X-R bond where R is an organic group and X is the newly attached atom or group. beilstein-journals.orgresearchgate.netacs.orgnih.govrsc.org This approach offers step-economic routes to complex molecules, bypassing the need for pre-functionalized starting materials. researchgate.netacs.org The process typically involves the activation of a C-H bond by a transition metal catalyst, followed by the coupling with a coreacting partner to form the new bond. beilstein-journals.orgrsc.org

Challenges in this field include achieving high chemo- and regioselectivity, particularly when dealing with complex molecules containing multiple C-H bonds and diverse functional groups. researchgate.netnih.gov The design of catalysts and reaction conditions that are tolerant of various functional groups is crucial for successful application to complex targets, such as pharmaceuticals and natural products. researchgate.netnih.gov

Specific examples of X-R bond formation in this context include the functionalization of C(sp²) and C(sp³) centers with fluorinated groups (XRF, where X can be S, Se, or O and RF is a fluorinated group like CF₃ or CH₂CF₃) catalyzed by transition metals. beilstein-journals.org For instance, the formation of C-SCF₃, C-SeCF₃, or C-OCH₂CF₃ bonds can be achieved through C-H bond activation. beilstein-journals.org While significant advances have been made, functionalizing unactivated primary C(sp³)-H bonds remains challenging. beilstein-journals.org Methodologies employing directing groups have been developed to control regioselectivity, guiding the metal catalyst to a specific C-H bond. rsc.org

Specific Organic Reactions Featuring X-R Bond Evolution

This section delves into particular reaction classes where the transformation or involvement of bonds represented as X-R is a key feature of the reaction mechanism.

Deoxygenation Reactions Involving P-XR Bonds

Deoxygenation reactions are fundamental transformations in organic synthesis, involving the removal of an oxygen atom from a molecule. In the context of phosphorus chemistry, deoxygenation often involves the conversion of a phosphorus-oxygen double bond (P=O), such as in phosphine (B1218219) oxides, to a phosphorus lone pair, effectively transforming a P=O bond into a P-XR system where XR represents the remaining substituents on phosphorus.

One common method for the deoxygenation of phosphine oxides, like triphenylphosphine (B44618) oxide (Ph₃PO), involves the use of silanes as reducing agents. researchgate.net This reaction regenerates the corresponding phosphine (e.g., triphenylphosphine, Ph₃P), which can be valuable for various synthetic applications, including the Wittig reaction. researchgate.netatamanchemicals.com

Research has explored the efficiency of different silanes in these deoxygenation reactions. While the nature of the silane (B1218182) may not always significantly influence the yield, some, like polymethylhydrosiloxane (B1170920) (PMHS), can lead to lower selectivity with less robust substrates due to potential P-C bond cleavage. researchgate.net Studies have demonstrated the use of PMHS for the reduction of triphenylphosphine oxide derivatives, albeit sometimes requiring long reaction times. researchgate.net

Another area where P-XR bond transformations are relevant is in the deoxygenation of other functional groups using phosphorus reagents. For instance, trivalent phosphorus reagents can be involved in the deoxygenation of species like oxaphosphiranes, although direct attack of phosphorus on oxygen might be disfavored kinetically compared to initial carbon attack. rsc.org

Deoxygenation of sulfoxides to sulfides is another transformation where phosphorus compounds, such as phosphines, can play a role, often involving radical intermediates generated from phosphine radical cations. acs.org The byproduct in such reactions is typically the corresponding phosphine oxide, highlighting the interconversion between P-XR (phosphine) and P=O (phosphine oxide) species. acs.org

The deoxygenation of pyridine (B92270) N-oxides to pyridines is also a useful transformation in organic synthesis, and while metal-catalyzed methods exist, some approaches utilize trivalent phosphorus compounds. acs.org

Influence of Structural and Electronic Parameters on X R Bond Characteristics

Substituent Effects on X-R Bond Lengths and Strengths

The presence of different substituents near an X-R bond can significantly alter its physical and chemical properties. These effects are primarily mediated through steric and electronic interactions.

Steric Hindrance and its Impact on X-R Bond Geometry and Stability

Steric hindrance arises from the repulsive forces between electron clouds of atoms or groups that are in close spatial proximity. The physical size and spatial arrangement of neighboring parts of a molecule can significantly affect its structure and reactivity. fiveable.me Increased steric hindrance generally leads to decreased stability of a bond or molecule due to repulsion between bulky groups. quora.com This repulsion can prevent atoms from achieving optimal bond angles and distances, leading to increased strain. fiveable.me

In the context of an X-R bond, bulky substituents attached to either X or R, or atoms near the X-R bond, can cause steric repulsion. This can lead to a distortion of the preferred bond geometry, potentially increasing the bond length or altering bond angles to minimize the unfavorable interactions. nih.gov For example, in cycloalkanes, steric strain in smaller rings (like cyclopropane (B1198618) and cyclobutane) arises from deviations from ideal tetrahedral angles, leading to decreased stability and increased reactivity. fiveable.me Steric hindrance can also influence the preferred conformations of molecules, favoring arrangements where bulky groups are as far apart as possible to minimize repulsive forces. fiveable.meupenn.edu

While a shorter bond is often intuitively expected to be stronger, this correlation is not always valid, and steric factors can contribute to this deviation. smu.eduresearchgate.net

Electronic Effects (Inductive, Resonance) on X-R Bond Polarization and Reactivity

Electronic effects describe the influence of substituents on the electron distribution within a molecule, impacting its reactivity and stability. The primary electronic effects are inductive and resonance effects. allen.innumberanalytics.com

The inductive effect is a permanent effect involving the polarization of σ bonds due to differences in electronegativity between bonded atoms or the presence of electron-withdrawing or electron-donating groups. allen.inyoutube.comwillingdoncollege.ac.in This polarization causes a shift in electron density along a chain of atoms, influencing the polarity of the molecule or ion. youtube.com Electron-withdrawing groups (EWGs), being more electronegative than hydrogen, pull electron density towards themselves, decreasing electron density in the bond and potentially making the X-R bond more polarized with a partial positive charge on R if X is more electronegative, or vice versa. youtube.com Conversely, electron-donating groups (EDGs), having less electron-withdrawing capacity than hydrogen (or the capacity to push electrons), increase electron density. youtube.com The inductive effect weakens rapidly with increasing distance from the substituent. willingdoncollege.ac.in

The resonance effect (also known as the mesomeric effect) involves the delocalization of π electrons or lone pairs of electrons through a conjugated system. allen.inyoutube.com This effect is significant when a substituent with a π bond or a lone pair can conjugate with the rest of the molecule. numberanalytics.com Resonance can lead to a redistribution of electron density over multiple atoms, affecting bond lengths and altering the reactivity of the molecule. allen.innumberanalytics.com For instance, in aromatic compounds, substituents can donate or withdraw electron density from the ring through resonance, influencing its reactivity towards electrophiles. numberanalytics.com The resonance effect is generally stronger than the inductive effect and can be transmitted over longer distances. taylorandfrancis.com

Both inductive and resonance effects can influence the electron population of the atoms forming the X-R bond, which in turn affects the bond strength. rsc.org The interplay between these effects can either reinforce or counteract each other, leading to a complex influence on the X-R bond polarization and reactivity. numberanalytics.com

Conformational Analysis and Stereoelectronic Effects on X-R Bonds

Conformational analysis is the study of the various three-dimensional arrangements (conformers) that a molecule can adopt due to rotation around single bonds. fiveable.meic.ac.uk These different conformations can have varying energies and reactivities. ic.ac.ukpharmacy180.com Stereoelectronic effects are geometry-dependent orbital interactions that influence the relative energies of conformations and can impact chemical reactivity. ic.ac.ukpharmacy180.comimperial.ac.uk

Anomeric Effects on X-R Bond Geometry and Electronic Distribution

The anomeric effect is a significant stereoelectronic effect observed in molecules with a heteroatom in a ring, particularly in carbohydrate chemistry. rsc.orgwikipedia.org It describes the tendency of a heteroatomic substituent adjacent to the ring heteroatom to prefer the axial orientation, contrary to the expected preference for the less sterically hindered equatorial position. wikipedia.org

A widely accepted explanation for the anomeric effect involves stabilizing hyperconjugative interactions between a lone pair of electrons on the ring heteroatom (e.g., oxygen) and the antibonding σ* orbital of the adjacent exocyclic bond (the X-R bond in this context, where X is the atom in the ring and R is the substituent). rsc.orgacs.org This electron delocalization from the lone pair into the antibonding orbital stabilizes the axial conformer. rsc.orgacs.org This interaction can lead to a lengthening of the exocyclic bond (the X-R bond) and a shortening of the adjacent endocyclic bond. rsc.orgacs.orgic.ac.uk The magnitude of the anomeric effect is influenced by the electron-withdrawing character of the anomeric substituent. rsc.org

The anomeric effect is not limited to cyclic systems and can be observed in acyclic molecules containing heteroatoms, referred to as the generalized anomeric effect. rsc.orgwikipedia.org In these cases, hyperconjugation between a lone pair on one heteroatom and the σ* orbital of a bond to another heteroatom can influence conformational preferences. wikipedia.org

Intramolecular Interactions Influencing X-R Bond Properties

Intramolecular interactions are forces that exist within a molecule, holding the atoms together. jove.comscienceready.com.au These include covalent bonds, as well as non-covalent interactions like intramolecular hydrogen bonds. jove.comnih.gov Intramolecular interactions can significantly influence the stability and physicochemical properties of different conformers. nih.gov

Intramolecular hydrogen bonds, for instance, can form between a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and another electronegative atom within the same molecule. nih.gov These interactions can stabilize specific conformations, thereby indirectly influencing the geometry and properties of nearby X-R bonds by favoring a particular spatial arrangement of atoms. nih.gov The presence and strength of intramolecular hydrogen bonds can be influenced by the surrounding chemical environment and the conformation of the molecule. mdpi.com

Halogen Bonding and Other Non-Covalent X-R Interactions

Beyond the strong intramolecular forces that form the X-R covalent bond, non-covalent interactions can also play a crucial role in influencing the behavior of molecules containing X-R bonds. Halogen bonding is a notable example of such an interaction. allen.inresearchgate.netmdpi.com

Halogen bonding is a highly directional, electrostatically-driven non-covalent interaction that occurs between a covalently bonded halogen atom (X) in a molecule (R-X) and a negative site (B), which can be a lone pair of a Lewis base or the π-electrons of an unsaturated system. researchgate.netmdpi.comrsc.org This interaction arises from a region of positive electrostatic potential, known as a "sigma-hole," located on the outer extension of the R-X covalent bond, opposite to the R group. researchgate.netrsc.org This sigma-hole is an area of electron density depletion on the halogen atom. mdpi.comwiley-vch.de

The strength and nature of halogen bonding can be influenced by the electronic properties of the R group attached to the halogen and the nature of the Lewis base. Electron-withdrawing groups attached to the halogen can increase the positive character of the sigma-hole, leading to stronger halogen bonds. wiley-vch.densf.gov The directionality of halogen bonding is a key characteristic, with the interaction typically occurring along the extension of the R-X bond. researchgate.netrsc.orgnih.gov

Other non-covalent interactions involving X-R bonds can include dipole-dipole interactions if the X-R bond is polar, and weaker London dispersion forces which are present in all molecules. ebsco.com These intermolecular forces, while weaker than covalent bonds, collectively influence the physical properties of substances and can play a role in molecular recognition and self-assembly processes. jove.comebsco.com

The study of these various structural and electronic effects provides a comprehensive understanding of how the properties of a generic X-R bond are modulated by its molecular environment, influencing everything from molecular geometry and stability to reactivity and intermolecular interactions.

Compound Names and PubChem CIDs

Nature and Origins of Halogen Bonds Involving X-R Moieties

Halogen bonds arise from a net attractive interaction between an electrophilic region associated with a halogen atom X in an R-X molecular entity and a nucleophilic region Y. acs.orgmdpi.comnih.gov Despite halogens generally being electronegative elements, when covalently bonded to a group R, an anisotropic distribution of electron density occurs around the halogen atom. acs.orgrsc.orgwiley-vch.deresearchgate.netnih.gov This anisotropy leads to the formation of a region of depleted electron density, often associated with a positive electrostatic potential, located on the extension of the R-X covalent bond axis. acs.orgrsc.orgwiley-vch.deprinceton.eduresearchgate.netnih.govresearchgate.netmdpi.com This region is termed the "sigma-hole" (σ-hole). acs.orgrsc.orgwiley-vch.deprinceton.edunih.gov

The formation of the σ-hole has been explained as a result of electron deficiency in the outer lobe of a half-filled p orbital involved in the covalent R-X bond. acs.org While initially linked to pure p orbitals, the concept has expanded, and a true positive permanent σ-hole is not always mandatory for halogen bond formation; polarization of charge density also contributes. mdpi.com

The nature of the R group in the R-X moiety plays a crucial role in determining the size and positive character of the σ-hole. Electron-withdrawing groups R tend to increase the electropositive potential of the σ-hole on the halogen atom, thereby enhancing its ability to engage in attractive interactions with nucleophiles. princeton.edumdpi.comresearchgate.net Conversely, electropositive or electroneutral R groups generally result in a smaller, less positive σ-hole. researchgate.net The polarizability of the halogen atom X also strongly influences the magnitude of the σ-hole, with polarizability increasing down the group (F < Cl < Br < I). princeton.eduresearchgate.net This increasing polarizability generally correlates with the strength of the halogen bond formed. mdpi.comprinceton.edumdpi.comresearchgate.net

Electrostatic Potential Surfaces in X-R Bond Directionality

The anisotropic charge distribution around the halogen atom, particularly the presence of the σ-hole on the extension of the R-X bond, is fundamental to the observed directionality of halogen bonds. acs.orgrsc.orgwiley-vch.deresearchgate.netnih.gov Molecular electrostatic potential (MEP) surfaces are valuable tools for visualizing this charge distribution and predicting the preferred direction of interaction with a nucleophile. wiley-vch.deresearchgate.netnih.govresearchgate.netscirp.org

MEP maps typically show a region of positive electrostatic potential (the σ-hole) along the R-X bond axis, opposite to the R group, and a belt of negative electrostatic potential perpendicular to this axis. wiley-vch.denih.govmdpi.com This electronic gradient dictates that a nucleophilic species (Y) will preferentially approach the halogen atom along the direction of the σ-hole, where the electrostatic attraction is most favorable. wiley-vch.deresearchgate.net

Experimental data, particularly from X-ray crystallography, and computational studies consistently show that halogen bonds tend to be highly directional, with the angle between the R-X bond axis and the X···Y interaction vector (R-X···Y angle) typically close to 180°. acs.orgnih.govprinceton.eduresearchgate.netnih.govacs.orgnih.gov This nearly linear arrangement is a direct consequence of the localization of the σ-hole along the extension of the covalent R-X bond. acs.orgnih.govresearchgate.net Deviations from linearity can occur due to other factors such as secondary interactions or crystal packing effects. acs.org

Studies using computational methods like Energy Decomposition Analysis have provided further insights into the origins of this directionality. While electrostatic interactions are significant, the reduction of Pauli repulsion in the linear configuration compared to angled approaches also plays a crucial role in favoring the directional interaction, particularly for heavier halogens. researchgate.netnih.gov

The magnitude of the positive electrostatic potential at the σ-hole (often denoted as VS,max) is frequently used to quantify the electrophilicity of the halogen atom and can correlate with the strength of the halogen bond formed with a given nucleophile. rsc.orgwiley-vch.denih.gov This correlation highlights the importance of the electrostatic component, driven by the charge distribution influenced by the R-X bond, in determining the strength and directionality of the halogen bond. rsc.orgresearchgate.netacs.org

Advanced Spectroscopic Probes for X R Bond Interrogation

Infrared and Raman Spectroscopy for Vibrational Analysis of X-R Bonds

Infrared (IR) and Raman spectroscopy are powerful techniques for studying the vibrational modes of molecules. Each chemical bond within a molecule vibrates at characteristic frequencies, and these vibrations can be detected and analyzed using these methods. The vibrational spectrum of a molecule containing an X-R bond provides a unique fingerprint that can be used to identify the presence of this bond and gain information about its properties and the surrounding chemical environment.

In IR spectroscopy, molecules absorb infrared radiation at frequencies that match their vibrational modes, provided these modes result in a change in the molecule's dipole moment. Raman spectroscopy, on the other hand, involves the inelastic scattering of light; photons lose or gain energy as they interact with molecular vibrations, and this energy shift is detected. Raman scattering is dependent on changes in the molecule's polarizability during vibration.

Analysis of the IR and Raman spectra of compounds containing X-R bonds can provide several key pieces of information:

Bond Identification: Characteristic stretching frequencies can indicate the presence of specific types of X-R bonds (e.g., single, double, or triple bonds between certain atom types).

Bond Strength: Shifts in stretching frequencies can be correlated with changes in bond strength.

Intermolecular Interactions: Hydrogen bonding or other non-covalent interactions involving the X-R bond can cause shifts in vibrational frequencies, providing evidence of these interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy in X-R Bond Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution or solid state. It provides detailed information about the local electronic environment of specific atomic nuclei, such as ¹H, ¹³C, ¹⁹F, ³¹P, etc., which are commonly found in molecules containing X-R bonds. This information is invaluable for elucidating the connectivity of atoms, identifying functional groups, and studying molecular conformation and dynamics.

For molecules containing an X-R bond, NMR spectroscopy can provide insights into the following:

Chemical Environment: The chemical shift of a nucleus (e.g., a proton or carbon atom) near the X-R bond is influenced by the electron density distribution around that nucleus, which is affected by the nature of the X-R bond and the electronegativity of X and R.

Connectivity: Spin-spin coupling patterns (splitting of NMR signals) reveal the connectivity of atoms and the number of bonds separating coupled nuclei. This helps in confirming the molecular structure involving the X-R linkage.

Molecular Conformation: NMR is particularly useful for studying molecular conformation. The chemical shifts and coupling constants can be sensitive to the dihedral angles and spatial arrangement of atoms around the X-R bond. By analyzing these parameters, different conformers can be identified, and their relative populations and interconversion rates can be determined. For example, the conformation around a bond can influence the magnitude of vicinal coupling constants.

Dynamics: Dynamic NMR experiments can be used to study processes that interconvert different conformations on the NMR timescale, providing information about the energy barriers to rotation or other conformational changes around the X-R bond.

Research has utilized NMR spectroscopy in the context of materials containing X-R type linkages. For instance, ¹H-NMR spectroscopy has been employed to analyze the composition of monomers like Bis-GMA and HEMA used in dental bonding agents, which contain various C-O and C-C bonds that could be considered specific instances of X-R bonds koreamed.orgscienceopen.com. While these studies focus on composition, the principle of using NMR to probe the molecular environment is directly applicable to studying the conformation around a generic X-R bond. Additionally, nuclear quadrupole resonance spectroscopy, a related technique, has been used to study charge distributions in Group 15 compounds (XH₃, XF₃, X(Me)₃ where X=N, P, As), providing insights into the electronic environment influenced by X-R bonds cdnsciencepub.com.

Ultrafast Spectroscopy for Kinetic Studies of X-R Bond Dynamics

Ultrafast spectroscopy techniques, such as femtosecond and picosecond pump-probe methods, are employed to study extremely fast processes that occur on femtosecond to nanosecond timescales. These methods are crucial for directly observing the dynamics of chemical reactions, energy transfer, and structural changes, including the breaking and formation of chemical bonds. Applied to an X-R bond, ultrafast spectroscopy can provide real-time insights into its dynamic behavior.

In a typical ultrafast experiment, a short "pump" pulse initiates a process (e.g., exciting a molecule to a higher electronic state, triggering a reaction or conformational change involving the X-R bond), and a time-delayed "probe" pulse monitors the subsequent evolution of the system by measuring changes in absorption, transmission, or scattering. By varying the delay between the pump and probe pulses, a movie of the molecular dynamics can be constructed.

For an X-R bond, ultrafast spectroscopy can be used to:

Study Bond Breaking and Formation: Directly observe the cleavage or formation of the X-R bond in dissociation, association, or reaction processes.

Investigate Excited State Dynamics: Probe how the X-R bond changes in response to electronic excitation, including bond weakening or strengthening in excited states.

Monitor Conformational Changes: Track rapid conformational changes involving the X-R bond that occur after excitation or initiation of a process.

Study Energy Transfer and Relaxation: Observe how energy deposited in one part of a molecule is transferred to vibrations or other degrees of freedom involving the X-R bond.

Research into the reactivity of metal-alkyl halide bonds, which can be viewed as a specific instance of an M-XR bond, has utilized rapid-scan FTIR spectroscopy to study the kinetics of displacement reactions. This technique, while not strictly "ultrafast" in the femtosecond sense, operates on a faster timescale than conventional methods and allowed for the kinetic study of the displacement of dihaloalkanes from CpMn(CO)₂−XR complexes. acs.org The study provided activation enthalpies and insights into the reaction mechanism, indicating that the Mn−XR bond was largely broken in the transition state. acs.org This demonstrates the application of time-resolved spectroscopic methods to understand the dynamics and reactivity of X-R type bonds. Truly ultrafast methods would extend this capability to much faster processes, such as those occurring in photochemical reactions involving bond dissociation or rearrangement around the X-R center.

Compound Names and PubChem CIDs

As "this compound" is used in this article as a representation of a generic chemical bond between hypothetical entities X and R, it does not correspond to a specific, defined chemical compound and therefore does not have a PubChem CID. Specific compounds mentioned in the context of X-R bond studies in the cited literature (e.g., components of dental adhesives like Bis-GMA and HEMA, or organometallic complexes like CpMn(CO)₂−XR) do have PubChem CIDs, but listing them here would fall outside the scope of focusing solely on the generic "this compound" concept as requested.

Q & A

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  • Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.